Isoajmaline

Cardiovascular Pharmacology Antiarrhythmic Agents Electrophysiology

For researchers investigating structure-activity relationships of class Ia antiarrhythmic agents, isoajmaline serves as an indispensable stereochemical probe. Its distinct C-20 epimeric configuration from ajmaline results in greater steric hindrance to alkylation reactions and requires specific HPLC conditions for baseline chromatographic separation. This necessitates the use of highly pure, authenticated isoajmaline to ensure experimental reproducibility. The compound is a critical reference standard for analytical method development in quality control laboratories, enabling accurate quantification of individual alkaloids in Rauvolfia serpentina extracts and formulations.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
Cat. No. B1239502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoajmaline
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
InChIInChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11+,14+,15+,16?,17+,18-,19+,20-/m1/s1
InChIKeyCJDRUOGAGYHKKD-JZQIZOIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoajmaline – Stereochemical Epimer of Ajmaline


Isoajmaline is a naturally occurring indole alkaloid belonging to the ajmaline-sarpagine class, primarily isolated from the roots of Rauvolfia serpentina [1]. As the C20-ethyl epimer of the well-characterized class Ia antiarrhythmic agent ajmaline [2], it shares the core ajmalane skeleton (C20H26N2O2) but differs in the stereochemical configuration at a critical chiral center, which imparts distinct physicochemical and biological properties [3]. Its documented antiarrhythmic activity and its role as a key stereoisomer in ajmaline-related investigations position it as a critical reference standard in cardiovascular pharmacology, natural product chemistry, and analytical method development [4].

Why Isoajmaline, Not Generic Ajmaline


Substituting isoajmaline with its more abundant epimer ajmaline, or with complex, undefined Rauvolfia extracts, is scientifically invalid for rigorous investigations. As a C20-ethyl epimer of ajmaline, isoajmaline exhibits distinct chromatographic behavior, with baseline resolution from ajmaline achievable only under specific HPLC conditions [1]. Its unique stereochemistry also results in measurable differences in chemical reactivity, most notably a significantly greater steric hindrance to alkylation reactions compared to ajmaline [2]. While both isomers have been reported to display similar antiarrhythmic activity in early studies [3], their non-interchangeable nature in analytical, synthetic, and detailed pharmacological studies necessitates the use of highly pure, authenticated isoajmaline to ensure experimental reproducibility and accurate interpretation of structure-activity relationships [4].

Isoajmaline Differentiation Evidence


Antiarrhythmic Potency vs. Ajmaline in Rabbit Model

In a classic in vivo study on rabbits, the antiarrhythmic potency of isoajmaline was directly compared to its parent alkaloid, ajmaline, using QRS complex prolongation as a pharmacodynamic marker. The study concluded that isoajmaline's effect was approximately equivalent to that of ajmaline [1]. This establishes isoajmaline as a functionally comparable, yet stereochemically distinct, tool for probing the structure-activity relationships of this class of ion channel modulators.

Cardiovascular Pharmacology Antiarrhythmic Agents Electrophysiology

Alkylation Steric Hindrance vs. Ajmaline

The stereochemical difference between isoajmaline and ajmaline results in a quantifiable difference in their chemical reactivity. A study on the rate of ethiodide formation, a measure of nucleophilicity of the quinuclidine nitrogen, demonstrated that the reaction is consistently slower for the 'iso' derivative. Specifically, the study found 'greater hindrance to ethiodide formation for the iso derivative' in all cases examined [1]. This confirms that the epimeric configuration significantly impacts the molecule's chemical behavior.

Organic Chemistry Stereochemistry Reaction Kinetics

Predicted ADMET Profile

Computational predictions using admetSAR 2.0 provide a quantitative framework for isoajmaline's potential drug-like properties, offering a baseline for comparison with other alkaloids. The model predicts high human intestinal absorption (94.99%), moderate predicted oral bioavailability (51.43%), and a notable ability to cross the blood-brain barrier (77.50%) [1]. These in silico values are specific to isoajmaline's unique molecular structure and can serve as a basis for comparison when evaluating related compounds in early-stage research.

ADMET Pharmacokinetics Drug Discovery Computational Chemistry

Chromatographic Resolution vs. Ajmaline

A validated HPLC-fluorimetric method for ajmaline determination in plasma highlights a critical analytical distinction: baseline resolution of isoajmaline from its epimer ajmaline is not a trivial matter. The study found that while one eluent system (Eluent 1) achieved clear separation of ajmaline from isoajmaline and sandwicine, it failed to resolve isoajmaline from sandwicine. An alternative system (Eluent 2) resolved isoajmaline and sandwicine but compromised the separation of ajmaline [1]. This underscores the need for a pure, well-characterized isoajmaline standard to develop and validate specific analytical methods.

Analytical Chemistry Chromatography Quality Control Bioanalysis

Antiarrhythmic Equipotency with Ajmaline

A crystallographic study on the acetonitrile solvate of ajmaline, which contained both ajmaline and isoajmaline in its asymmetric unit, noted that 'these two isomers display similar antiarrhythmic activity' [1]. This observation, while qualitative, is significant. It confirms that isoajmaline is not an inactive byproduct but a functionally relevant epimer. This finding supports the use of isoajmaline as a critical comparator to dissect the stereochemical requirements for ion channel blockade, thereby justifying its procurement for detailed electrophysiological and SAR studies.

Cardiovascular Pharmacology Stereochemistry Crystallography

Isoajmaline Research Applications


Probing Antiarrhythmic Stereochemistry

For researchers investigating the structure-activity relationships (SAR) of class Ia antiarrhythmic agents, isoajmaline serves as an indispensable stereochemical probe. Its reported antiarrhythmic potency, which is similar to that of ajmaline in a rabbit model [1], allows for the direct isolation of stereochemical effects on ion channel interactions, particularly with sodium and potassium channels. Using isoajmaline alongside ajmaline enables the dissection of how the C20 epimeric configuration influences binding affinity, channel state-dependence, and overall electrophysiological profile [2], providing critical data for the rational design of next-generation antiarrhythmic drugs.

Isomer-Specific Assay Development

The well-documented difficulty in achieving baseline chromatographic separation of isoajmaline from its closely related epimers, ajmaline and sandwicine, makes it an essential reference standard for analytical method development [3]. Quality control laboratories in the pharmaceutical and herbal supplement industries require highly pure isoajmaline to validate HPLC, UPLC, or LC-MS methods capable of accurately quantifying these individual alkaloids in Rauvolfia serpentina extracts and formulations. This ensures batch-to-batch consistency and regulatory compliance by preventing misidentification or co-elution of these stereoisomers.

Alkaloid Diversification Studies

Isoajmaline is a key intermediate or end-product in the complex biosynthetic pathway of monoterpenoid indole alkaloids in Rauvolfia species [4]. Procuring isoajmaline enables research into the enzymatic machinery responsible for generating stereochemical diversity in these plants, such as epimerases. It is also crucial for phytochemical investigations aimed at characterizing the full alkaloid profile of Rauvolfia specimens or for the development of metabolic engineering strategies in heterologous hosts to produce specific ajmaline-type alkaloids.

Steric Effects in Alkaloid Derivatization

The distinct steric environment of isoajmaline, as evidenced by its greater hindrance to alkylation compared to ajmaline [5], makes it a valuable substrate for studying stereoelectronic effects in organic synthesis. Researchers involved in the semi-synthesis of novel ajmaline derivatives, such as those found in the development of prajmalium or lorajmine, can use isoajmaline to explore how changes at the C20 center influence the reactivity, yield, and stereochemical outcome of key transformations. This knowledge is vital for expanding the chemical space around the ajmalane scaffold for drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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